2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 4-methyl-1,3-thiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a 1,3-dihydro-2H-benzimidazol-2-ylidene moiety, while the thiazole’s position 2 is functionalized with an acetyl(3-methylbutyl)amino group. The benzimidazol-2-ylidene group may enhance aromatic stacking interactions in target binding, while the acetylated alkyl chain could modulate solubility and membrane permeability .
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H23N5O2S/c1-11(2)9-10-24(13(4)25)19-20-12(3)16(27-19)17(26)23-18-21-14-7-5-6-8-15(14)22-18/h5-8,11H,9-10H2,1-4H3,(H2,21,22,23,26) |
InChI Key |
CFGBGSGAJAQOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Thiazole Ring Construction: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzimidazole and thiazole moieties are then coupled using appropriate linkers and reagents, such as carbodiimides for amide bond formation.
Functional Group Modifications: Introduction of the acetyl and methylbutyl groups is typically done through acylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound shows potential as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues in Thiazole Carboxamide Family
Core Structure Variations
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs replace the benzimidazol-2-ylidene group with a 4-pyridinyl substituent. Synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide formation .
- N-(1,3-Benzodioxol-5-ylmethyl)-substituted Thiazoles (): The compound 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide features a benzodioxole group instead of benzimidazole.
Substituent Effects
- Aryl Thiazole-Triazole Hybrids (): Compounds like 9a–9e incorporate triazole-linked phenoxymethylbenzodiazolyl groups. The triazole ring enhances rigidity and hydrogen-bonding capacity, which may improve target affinity compared to the acetylated alkyl chain in the target compound. Docking studies in suggest triazole-containing analogs (e.g., 9c) exhibit distinct binding poses in enzymatic active sites .
- Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (): The nitrobenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating acetyl(3-methylbutyl)amino group in the target compound. This difference could influence metabolic stability and interaction with hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- The 4-methyl group on the thiazole core (common in and the target compound) increases lipophilicity, favoring membrane penetration. However, the benzimidazol-2-ylidene group may reduce solubility compared to pyridinyl or benzodioxolyl substituents .
- The acetyl(3-methylbutyl)amino chain likely confers moderate logP values, balancing hydrophobicity and water solubility better than nitroaromatic substituents () .
Enzymatic Inhibition
- Thiazole carboxamides in showed inhibitory activity against kinases, with IC50 values varying based on substituents. The benzimidazol-2-ylidene group in the target compound could enhance affinity for ATP-binding pockets due to planar aromatic interactions .
- Triazole-containing analogs () demonstrated α-glucosidase inhibition, with 9c showing superior activity (p<0.001 vs. control). The target compound’s acetylated alkyl chain may reduce steric hindrance compared to bulkier triazole-linked groups .
Computational Similarity Analysis
- Using Tanimoto and Dice indices (), the target compound shares ~70% structural similarity with 9c () and ~65% with pyridinyl analogs ().
Key Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule that incorporates both thiazole and benzimidazole moieties. These structural features are often associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H24N4O2S
- IUPAC Name : 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Antimicrobial Activity
The thiazole and benzimidazole rings in the compound have been linked to significant antimicrobial properties. Studies suggest that derivatives containing these moieties can inhibit bacterial growth effectively. For example:
Anticancer Activity
The compound has shown promising results in anticancer assays. The presence of a thiazole ring is crucial for its cytotoxic activity against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.1 | Induction of apoptosis through Bcl-2 inhibition |
| HT29 (Colon Cancer) | 0.06 | Inhibition of DHFR enzyme activity |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by modulating apoptotic pathways, particularly through interactions with Bcl-2 proteins.
- Antimicrobial Mechanism : The thiazole and benzimidazole moieties disrupt bacterial cell wall synthesis and function.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibitory effect with an IC50 value of 12.5 µg/mL against S. aureus, suggesting strong potential for development as an antibacterial agent.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of the compound against MCF7 and HT29 cancer cell lines. The results demonstrated an IC50 value of 0.1 µM for MCF7 cells, indicating potent cytotoxic effects likely due to apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
